2-(4-(tert-Butoxycarbonyl(methyl)amino) phenyl)acetic acid

Vue d'ensemble

Description

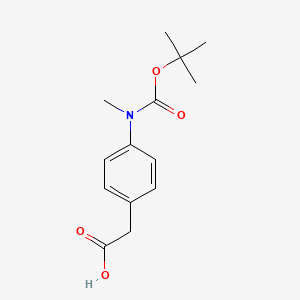

2-(4-(tert-Butoxycarbonyl(methyl)amino) phenyl)acetic acid is a chemical compound that features a phenyl ring substituted with a tert-butoxycarbonyl(methyl)amino group and an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(tert-Butoxycarbonyl(methyl)amino) phenyl)acetic acid typically involves the following steps:

Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (BOC) protection. This is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through a Friedel-Crafts acylation reaction, where the protected amine is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-(tert-Butoxycarbonyl(methyl)amino) phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

Reduction: The acetic acid moiety can be reduced to form alcohols or aldehydes.

Substitution: The BOC-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Phenols and quinones.

Reduction: Alcohols and aldehydes.

Substitution: Amides and esters.

Applications De Recherche Scientifique

This compound has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: It can be used as a probe to study biological systems, especially in protein labeling and tracking.

Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.

Industry: It is used in the manufacture of materials and chemicals that require specific structural properties.

Mécanisme D'action

The mechanism by which 2-(4-(tert-Butoxycarbonyl(methyl)amino) phenyl)acetic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: Similar structure but with a benzoic acid moiety instead of acetic acid.

2-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)methyl)oxazole-4-carboxylic acid: Used as a linker in PROTAC development.

Activité Biologique

2-(4-(tert-Butoxycarbonyl(methyl)amino)phenyl)acetic acid, also known by its chemical formula and CAS number 251643-18-2, is a compound characterized by the presence of a tert-butoxycarbonyl (Boc) group attached to a methylamino group, which is further linked to a phenylacetic acid moiety. This unique structure contributes to its potential applications in pharmaceuticals and organic synthesis. While specific biological activities of this compound have not been extensively documented, its structural analogs often exhibit significant pharmacological properties.

- Molecular Weight : 265.31 g/mol

- Chemical Structure : The compound features a complex structure that enhances its stability and bioavailability, making it a candidate for further biological evaluation.

Related Compounds and Their Activities

Research on structurally similar compounds provides insights into the potential biological activities of 2-(4-(tert-Butoxycarbonyl(methyl)amino)phenyl)acetic acid. Below is a comparative table summarizing key features and biological activities of related compounds.

| Compound Name | CAS Number | Key Features | Notable Biological Activity |

|---|---|---|---|

| 2-(4-Aminophenyl)acetic acid | 104-09-6 | Lacks tert-butoxycarbonyl protection | Exhibits analgesic and anti-inflammatory effects |

| 2-(4-Methylaminophenyl)acetic acid | 251643-19-3 | Contains a methylamine instead of Boc | Similar analgesic properties as related phenylacetic acids |

| 2-(4-Hydroxyphenyl)acetic acid | 99-98-9 | Hydroxy group instead of amino | Known for anti-inflammatory effects |

Mechanistic Insights

The biological activity of phenylacetic acid derivatives often involves modulation of various biochemical pathways. For example:

- Anti-inflammatory Mechanism : Many phenylacetic acid derivatives inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation.

- Analgesic Effects : Compounds similar to phenylacetic acids may also interact with pain pathways in the central nervous system, providing analgesic effects.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives of phenylacetic acids effectively reduced inflammation in animal models by inhibiting COX enzymes. This suggests that 2-(4-(tert-Butoxycarbonyl(methyl)amino)phenyl)acetic acid could exhibit similar properties pending further investigation.

- Analgesic Properties : Research on related compounds indicated that they could alleviate pain in various models, supporting the hypothesis that this compound may also possess analgesic capabilities.

Future Directions for Research

Given the promising characteristics and structural similarities to biologically active compounds, further research is warranted to explore:

- Pharmacological Evaluation : Systematic studies to evaluate the pharmacodynamics and pharmacokinetics of 2-(4-(tert-Butoxycarbonyl(methyl)amino)phenyl)acetic acid.

- In Vivo Studies : Conducting animal studies to assess therapeutic potential and safety profiles.

- Mechanistic Studies : Investigating specific molecular targets and pathways affected by this compound.

Propriétés

IUPAC Name |

2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11-7-5-10(6-8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSDHUGTLYSYLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.